molecular formula C10H15NO2 B14134957 2-Ethoxy-N-(methoxymethyl)aniline CAS No. 88919-96-4

2-Ethoxy-N-(methoxymethyl)aniline

Cat. No.: B14134957
CAS No.: 88919-96-4
M. Wt: 181.23 g/mol
InChI Key: IJYXKGIMJLITHL-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(methoxymethyl)aniline is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an ethoxy group and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-N-(methoxymethyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 2-ethoxyaniline with formaldehyde and methanol under acidic conditions can yield this compound. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the methoxymethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-N-(methoxymethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

2-Ethoxy-N-(methoxymethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of polymers and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-(methoxymethyl)aniline involves its interaction with specific molecular targets. The ethoxy and methoxymethyl groups can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Ethoxyaniline: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    N-Methoxymethylaniline: Lacks the ethoxy group, which can affect its reactivity and applications.

    2-Methoxyaniline: Contains a methoxy group instead of an ethoxy group, leading to different chemical properties.

Uniqueness: 2-Ethoxy-N-(methoxymethyl)aniline is unique due to the presence of both ethoxy and methoxymethyl groups. This combination provides distinct reactivity and makes the compound suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Properties

CAS No.

88919-96-4

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-ethoxy-N-(methoxymethyl)aniline

InChI

InChI=1S/C10H15NO2/c1-3-13-10-7-5-4-6-9(10)11-8-12-2/h4-7,11H,3,8H2,1-2H3

InChI Key

IJYXKGIMJLITHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NCOC

Origin of Product

United States

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